Product packaging for anthracene-9,10-diol(Cat. No.:CAS No. 4981-66-2)

anthracene-9,10-diol

Cat. No.: B1198905
CAS No.: 4981-66-2
M. Wt: 210.23 g/mol
InChI Key: PCFMUWBCZZUMRX-UHFFFAOYSA-N
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Description

Overview of Anthracene-9,10-diol as a Polycyclic Aromatic Hydrocarbon Derivative

This compound, with the molecular formula C₁₄H₁₀O₂, is classified as a dihydroxy derivative of anthracene (B1667546). smolecule.comnih.gov Anthracene itself is a polycyclic aromatic hydrocarbon characterized by three linearly fused benzene (B151609) rings. nih.gov In this compound, two hydroxyl (-OH) functional groups are precisely positioned at the 9 and 10 carbons of the anthracene core. smolecule.comnih.gov

This compound is the hydroquinone (B1673460) form of 9,10-anthraquinone (also known as anthraquinone), and it is typically synthesized through the reduction or hydrogenation of 9,10-anthraquinone. smolecule.comnih.gov The transformation from 9,10-anthraquinone (12 π-electrons) to this compound (14 π-electrons) results in enhanced stability due to the extended aromaticity. biosynth.com this compound is also notable for its solubility in alkaline solutions. smolecule.comnih.gov

The fundamental properties of this compound are summarized in the table below:

PropertyValueSource
IUPAC NameThis compound nih.govnih.gov
Molecular FormulaC₁₄H₁₀O₂ nih.govnih.gov
Molar Mass210.23 g/mol nih.govnih.gov
PubChem CID21082 nih.govnih.govresearchgate.net
CAS Number4981-66-2 nih.govnih.gov

Significance of Hydroxyl Functionalization at the 9,10-Positions in Anthracene Chemistry

The strategic placement of hydroxyl groups at the 9 and 10 positions of the anthracene scaffold profoundly influences the compound's chemical properties and reactivity. smolecule.comcdnsciencepub.com Unlike the parent anthracene, which is highly reactive at these positions, or 9,10-anthraquinone, where electron-withdrawing carbonyl groups reduce electron density, the diol form exhibits distinct characteristics. nih.govrsc.org

Key aspects of this functionalization include:

Redox Properties and Tautomerism: this compound is a redox-active compound, capable of being oxidized back to its corresponding 9,10-anthraquinone form. smolecule.comcdnsciencepub.com This interconversion is central to its chemical behavior. The presence of hydroxyl groups can also lead to keto-enol tautomerism, influencing its reactivity and interactions. nih.govresearchgate.net For instance, in related anthracene derivatives, ion complexation can switch tautomerism and promote luminescence.

Reactivity: The hydroxyl groups enable various chemical reactions, including condensation reactions with carbonyl compounds, leading to the formation of more complex organic structures. smolecule.com It can also react with hydrochloric acid. smolecule.comresearchgate.net

Solubility and Stability: The specific arrangement of hydroxyl groups enhances its solubility and reactivity compared to other anthracene derivatives. smolecule.com The 14 π-electron system contributes to its enhanced stability. biosynth.com

Modulation of Physical Properties: Functionalization at the 9,10-positions has been shown to be an effective method for tuning the thermal stability of anthracene-based materials, while having a negligible effect on their optical properties. smolecule.comrsc.org

Historical Context of Research on this compound and its Derivatives

The study of anthracene and its derivatives has a rich history, driven by their interesting photophysical, photochemical, and biological properties. cjcatal.com Early research on this compound primarily focused on its synthesis, often involving the reduction of 9,10-anthraquinone. smolecule.commdpi.comnih.gov Methods included catalytic hydrogenation using agents like palladium on carbon, or reduction using reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.combiosynth.commdpi.com Electrochemical reduction has also been explored as a synthetic route. smolecule.combiosynth.com

Historically, the reduction of 9,10-disubstituted 9,10-dihydro-9,10-dihydroxyanthracenes (diols) was achieved using alkali metals. However, later studies demonstrated that phenylhydrazine (B124118) in acetic acid provided a smoother and more efficient reduction method for obtaining 9,10-disubstituted anthracenes from these diols. nih.gov This foundational work laid the groundwork for understanding the interconversion between anthraquinones and their diol forms, which is crucial for their diverse applications.

Current Research Landscape and Future Directions for this compound

The current academic research landscape for this compound and its derivatives is broad and dynamic, spanning various scientific fields. Its unique properties make it relevant in:

Materials Science and Organic Electronics: this compound and its derivatives are explored for their potential in materials science, particularly in the development of organic thin-film transistors (OTFTs). smolecule.comrsc.org Their planar structure and favorable frontier molecular orbital energy levels make them attractive as semiconductor materials. smolecule.comrsc.org Future work in this area aims to investigate new molecular designs to understand their impact on solid-state engineering and charge transport efficiency. smolecule.com

Photocatalysis and Environmental Applications: The compound is recognized as an intermediate in the photocatalytic degradation pathways of polycyclic aromatic hydrocarbons like anthracene. biosynth.comacs.org This role highlights its significance in environmental chemistry, particularly in processes aimed at breaking down pollutants. cdnsciencepub.comacs.org

Fluorescent Probes and Sensors: Anthracene derivatives, leveraging their photophysical properties, are actively investigated for the development of fluorescent probes and sensors. rsc.orgnih.gov These sensors can be designed for detecting various analytes, including metal ions and biological molecules. rsc.org

Medicinal Chemistry and Drug Development: Research continues into the potential of this compound and related anthraquinone (B42736) derivatives in medicinal chemistry. smolecule.combiosynth.com Specifically, the broader class of anthraquinone derivatives has shown promise as anticancer agents, influencing studies into the biological activities of this compound, including its potential antioxidant properties and its ability to generate reactive oxygen species for photodynamic therapy. smolecule.comnih.gov Its interactions with biological molecules are also being explored for their implications in drug design. smolecule.com

Synthesis and Industrial Applications: Beyond its direct applications, this compound serves as a crucial precursor for the synthesis of a wide array of other anthracene derivatives, important in fields like photophysics and photochemistry. smolecule.combiosynth.com Industrially, it finds use in the production of dyes, pigments, and as a photoinitiator in polymerization reactions. biosynth.com

Future directions in the research of this compound include continued exploration of its role in supramolecular chemistry and crystal engineering for designing advanced materials with specific optical, electrical, and magnetic properties. The ongoing drive for more efficient, selective, and environmentally friendly synthetic methodologies for anthracene scaffolds will also continue to shape future research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B1198905 anthracene-9,10-diol CAS No. 4981-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFMUWBCZZUMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063664
Record name 9,10-Anthracenediol
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4981-66-2
Record name Anthrahydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4981-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydroxyanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIHYDROXYANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK5C5EZG6
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Synthetic Methodologies and Reaction Pathways of Anthracene 9,10 Diol

Industrial Scale Production Methods for Anthracene-9,10-diol

Industrial production of this compound primarily involves the reduction of anthraquinone (B42736) (9,10-anthracenedione) . This process typically utilizes hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), under controlled conditions of elevated temperatures and pressures to ensure complete reduction .

Other synthetic routes for this compound include reduction of anthraquinone using reagents like sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO) or through electrochemical reduction involving protons (H⁺) and electrons (e⁻) smolecule.com.

Reaction Mechanisms and Chemical Transformations of this compound

This compound undergoes various chemical transformations due to its hydroxyl functional groups and the inherent reactivity of the anthracene (B1667546) backbone smolecule.com.

Oxidation Reactions: Regeneration of Anthraquinone and Other Oxidative Products

This compound can be readily oxidized back to anthraquinone . This regeneration is a key aspect of its utility in various processes, such as the anthraquinone process for hydrogen peroxide production, where 2-alkyl-9,10-anthraquinones act as catalysts and are reduced to their corresponding diols, which are then oxidized back to anthraquinones researchgate.netwikipedia.org. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) . Hydroxyl radicals can also attack the 9,10-positions of anthracene, forming the diol intermediate, with subsequent oxidation yielding quinone derivatives .

Reduction Reactions: Formation of Tetrahydroanthracene (B13747835) Derivatives

Further reduction of this compound can lead to the formation of tetrahydroanthracene derivatives . A widely reported route to 1,4,9,10-tetrahydrothis compound (B15443102) involves the selective hydrogenation of this compound . This subsequent hydrogenation, often carried out under elevated pressure (5–10 atm H₂) and temperature (80–120°C) with catalysts like palladium on carbon (Pd/C), selectively saturates the 1,4-positions of the central ring . Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) at reflux can also reduce this compound to 1,4,9,10-tetrahydrothis compound .

Substitution Reactions at Hydroxyl Groups: Formation of Ethers and Esters

The hydroxyl groups of this compound can participate in substitution reactions, leading to the formation of ethers or esters . When reacted with alkyl halides or acyl chlorides, respectively, in the presence of a base such as pyridine, ethers or esters of 9,10-anthracenediol can be formed . For example, 1,4,9,10-tetrahydrothis compound can serve as a precursor for esters like 9,10-diacetoxyanthracene .

Acid Hydrolysis Reactions

This compound can react with hydrochloric acid to produce methides and p-coumaryl alcohol when dissolved in methanol (B129727) smolecule.combiosynth.com. In other contexts, acid hydrolysis has been noted in the synthesis of substituted anthracene-9,10-diols, where silylated adducts are easily hydrolyzed by concentrated hydrochloric acid to yield the diol researchgate.netrsc.org.

Stereoselective Metabolism and Dihydrodiol Formation of Anthracene Derivatives

While this compound itself is a diol, the broader class of anthracene derivatives can undergo stereoselective metabolic transformations, particularly in biological systems, resulting in the formation of dihydrodiols. These reactions often involve enzymatic pathways, such as those catalyzed by cytochrome P-450 monooxygenases and epoxide hydrolases nih.gov. For instance, polycyclic aromatic hydrocarbons (PAHs) like dibenz[a,h]anthracene (B1670416) and 7,12-dimethylbenz[a]anthracene (B13559) are biotransformed into trans-dihydrodiols through epoxidation to form an arene oxide, followed by hydrolysis of the arene oxide nih.govnih.gov. These enzymatic systems can exhibit high regio- and stereoselectivity, leading to enantiomerically enriched mixtures of dihydrodiols nih.govnih.gov.

For example, the metabolism of dibenz[a,h]anthracene by liver microsomes yields trans-dihydrodiols, with the R,R enantiomer often predominating nih.gov. Similarly, microbial metabolism of 7,12-dimethylbenz[a]anthracene by Mycobacterium vanbaalenii PYR-1 can produce cis- and trans-5,6 dihydrodiols, with the dioxygenation mechanism often preferred for cis-dihydrodiol formation nih.gov.

Table 1: Key Reactions of this compound

Reaction TypeReactants/ConditionsProductsReferences
OxidationKMnO₄, CrO₃, or molecular oxygenAnthraquinone, quinone derivatives nih.gov
ReductionH₂/Pd-C (mild conditions), LiAlH₄/THF, electrochemicalTetrahydroanthracene derivatives (e.g., 1,4,9,10-tetrahydrothis compound)
Substitution (Ethers)Alkyl halides, base (e.g., pyridine)Ethers of 9,10-anthracenediol
Substitution (Esters)Acyl chlorides, base (e.g., pyridine)Esters of 9,10-anthracenediol (e.g., 9,10-diacetoxyanthracene)
Acid HydrolysisHydrochloric acid in methanolMethides, p-coumaryl alcohol smolecule.combiosynth.com

Advanced Spectroscopic and Characterization Techniques in Anthracene 9,10 Diol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the comprehensive structural elucidation of anthracene-9,10-diol and its derivatives. Both ¹H and ¹³C NMR spectroscopy are routinely employed to confirm the positioning of hydroxyl groups and validate molecular weight orgsyn.org. For instance, specific ¹H and ¹³C NMR data have been reported for derivatives such as 1,4:5,8-dimethano-1,2,3,4,5,6,7,8-octahydrothis compound, providing characteristic chemical shifts and coupling patterns that are crucial for structural assignment.

Further, advanced 2D NMR experiments, including Homo- and Heteronuclear Correlation Spectroscopies (e.g., HMBC and ROESY), are vital for assigning proton and carbon atoms, particularly in complex or dimeric anthracene (B1667546) derivatives researchgate.net. These techniques allow for the determination of precise linkage positions and the confirmation of intramolecular interactions. For example, ¹H NMR spectroscopy, combined with D₂O exchange experiments, has been instrumental in confirming intramolecular O–H···Cl interactions in 1-chloro derivatives of trans-9,10-diethynyl-9,10-dihydrothis compound ias.ac.in.

Mass Spectrometry (MS and HRMS) for Identification and Molecular Weight Validation

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is critical for the unambiguous identification and precise molecular weight validation of this compound and its related compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) has been effectively used to identify this compound as an intermediate (m/z = 210.1) in photocatalytic degradation studies . HRMS provides further validation of structural details and confirms the exact molecular weight, which is essential for confirming synthetic products and identifying reaction intermediates rsc.org.

For instance, GC-MS data for 9,10-dihydrothis compound (B1253839) shows characteristic m/z peaks, aiding in its identification nih.gov. MS techniques are also broadly applied for the structural elucidation of various natural and synthesized compounds, including complex dimeric species, by analyzing proton-proton and proton-carbon correlations researchgate.net.

UV-Vis Spectroscopy for Optical and Electronic Properties

UV-Vis spectroscopy is extensively used to investigate the optical and electronic properties of this compound, providing insights into its electronic transitions and chromophoric behavior. This technique can differentiate between diols and their oxidized forms, such as diones, based on their distinct absorption maxima .

Detailed research findings from spectroelectrochemical studies show that this compound exhibits characteristic absorption bands. Upon electrochemical reduction under nitrogen-saturated conditions, a distinct red-orange color change is observed, accompanied by strong absorption bands at 390 nm, 416 nm, and 460 nm rsc.orgrsc.orgresearchgate.net. These observed bands have been correlated with different protonation states of the this compound species in aqueous environments rsc.org.

Table 1: UV-Vis Absorption Maxima of this compound under N₂-saturated Conditions

Wavelength (nm)Assignment/ObservationReference
390Strong absorption band rsc.orgrsc.orgresearchgate.net
416Strong absorption band rsc.orgrsc.orgresearchgate.net
460Strong absorption band rsc.orgrsc.orgresearchgate.net
Red-orange colorObserved upon electrochemical reduction rsc.orgrsc.orgresearchgate.net

Circular Dichroism (CD) Spectral Analysis for Absolute Configuration Determination of Derivatives

Circular Dichroism (CD) spectral analysis is a powerful chiroptical method employed for determining the absolute configuration of chiral this compound derivatives. This technique is particularly valuable for compounds where stereochemistry plays a crucial role in their function or synthesis nih.govthieme-connect.de.

For example, the absolute configurations of trans-dihydrodiol metabolites of 9-methylanthracene, 9-hydroxymethylanthracene, and 9,10-dimethylanthracene (B165754) have been successfully determined by comparing their CD spectra with those of known reference compounds, such as anthracene 1R,2R-dihydrodiol nih.gov. In another instance, a negative Cotton effect at 236 nm and a positive Cotton effect at 281 nm in the CD spectrum were indicative of a 9S configuration for a related dihydrophenanthrene derivative researchgate.net. While X-ray crystallography is generally considered reliable for absolute configuration determination, some studies have noted inconsistencies between CD exciton (B1674681) analysis and the Bijvoet X-ray method for certain 9,10-dihydro-9,10-etheno- or -ethano-anthracenes, highlighting the complexities in applying these techniques nii.ac.jp. The sensitivity of CD spectroscopy to conformational changes and environmental factors necessitates careful interpretation, especially for molecules with complex conformational equilibria thieme-connect.de.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography provides definitive information regarding the solid-state structure, molecular geometry, and supramolecular interactions of this compound and its derivatives. This technique is essential for understanding how molecules pack in a crystal lattice and the nature of intermolecular forces.

Research has utilized X-ray diffraction to confirm intramolecular geometries, such as O–H···Cl interactions, observed in 1-chloro derivatives of trans-9,10-diethynyl-9,10-dihydrothis compound ias.ac.in. It also reveals the planar nature of the anthracene framework and its influence on molecular rigidity and supramolecular assembly ias.ac.in. Supramolecular interactions, including π-π stacking and hydrogen bonding, are critical in the crystal engineering of these compounds. For example, studies have shown π-π interactions with centroid distances of approximately 3.8 Å in anthracene derivatives, contributing to their self-assembly . X-ray diffraction investigations of anthracene derivatives bearing boronic acid functionalities have demonstrated their self-assembly into dimers through the formation of multiple hydrogen bonds between anti-syn conformers of the boronic acid moieties cardiff.ac.uk.

Spectroelectrochemical Studies (e.g., UV-Vis Spectroelectrochemistry, ATR-FTIR In Situ Spectroelectrochemistry)

Spectroelectrochemical studies combine electrochemical methods with spectroscopic techniques to monitor changes in a compound's optical or vibrational properties during redox processes, offering real-time insights into reaction mechanisms.

UV-Vis spectroelectrochemistry has been employed to investigate the optical absorption changes of this compound during electrochemical reduction. As noted, a change to a red-orange color was observed, with strong absorption bands at 390 nm, 416 nm, and 460 nm under nitrogen-saturated conditions rsc.orgrsc.orgresearchgate.net. These studies are crucial for understanding the electronic transitions accompanying redox transformations iupac.org.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) in situ spectroelectrochemistry provides detailed information about molecular structural changes occurring at the electrode-electrolyte interface during electrochemical reactions rsc.orgrsc.orgresearchgate.netosti.gov. In studies involving the electrochemical reduction of anthraquinone (B42736) to this compound, ATR-FTIR confirmed the formation of the diol structure by the appearance of a characteristic C–O stretching vibration band at 1066 cm⁻¹ under N₂ conditions rsc.orgresearchgate.net. Furthermore, under CO₂ conditions, two distinct bands at 1051 cm⁻¹ and 1018 cm⁻¹ indicated the formation of C–O single bonds, appearing at lower frequencies, which suggested the attachment of larger moieties to the oxygen atom rsc.org. These findings are vital for elucidating the mechanisms of electrochemical processes, such as CO₂ capture and release involving quinone/hydroquinone (B1673460) redox couples rsc.orgrsc.orgresearchgate.net.

Table 2: Key Spectroscopic Signatures of this compound and Derivatives

TechniqueObservation/Feature (Compound)Data/ValueReference
UV-VisAbsorption maxima (this compound, N₂-sat.)390, 416, 460 nm rsc.orgrsc.orgresearchgate.net
UV-VisColor change (this compound, electrochemical reduction)Red-orange rsc.orgrsc.orgresearchgate.net
ATR-FTIRC–O stretching (this compound, N₂ conditions)1066 cm⁻¹ rsc.orgresearchgate.net
ATR-FTIRC–O single bonds (this compound, CO₂ conditions)1051, 1018 cm⁻¹ rsc.orgresearchgate.net
MSm/z (this compound, photocatalytic degradation)210.1
CDCotton effect (Dihydrophenanthrene derivative, 9S config.)Negative at 236 nm, Positive at 281 nm researchgate.net

Theoretical and Computational Studies of Anthracene 9,10 Diol

Density Functional Theory (DFT) Calculations for Electronic Properties and Stability

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For anthracene-9,10-diol, DFT calculations provide valuable information regarding its electronic properties and stability, offering a theoretical framework to predict its behavior and interactions.

HOMO-LUMO Gap Analysis and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that are fundamental to understanding a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and optical properties. A smaller HOMO-LUMO gap often correlates with higher reactivity and lower excitation energy acs.orgacs.org.

Electronic Structure Determination and Chemical Reactivity

DFT is instrumental in determining the electronic structure of this compound, which in turn dictates its chemical reactivity. The electronic structure encompasses the arrangement of electrons within the molecule's orbitals and energy levels. DFT calculations provide insights into the distribution of electron density, bond orders, and orbital contributions, all of which are critical for predicting how the molecule will react with other chemical species researchgate.netresearchgate.net.

The stability of this compound is influenced by its electronic structure. The reduction of anthracene-9,10-dione to this compound increases the π-electron conjugation from 12 π-electrons to 14 π-electrons, which enhances its stability due to extended aromaticity . This change in electronic structure is a primary driver for its spontaneous formation from its dione (B5365651) counterpart . Chemical reactivity parameters, such as chemical potential, hardness, and electrophilicity index, can be derived from HOMO and LUMO energies obtained through DFT calculations researchgate.net.

Aromaticity Analysis (e.g., HOMA)

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of cyclic, planar, conjugated systems. For this compound, understanding its aromatic character is crucial. Various indices are used to quantify aromaticity, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a geometry-based index acs.orgcdnsciencepub.com. DFT calculations enable the determination of bond lengths and angles, which are then used to calculate HOMA values acs.org.

The aromaticity of anthracene (B1667546) derivatives has been thoroughly investigated using DFT researchgate.netresearchgate.netresearcher.life. Studies on related semi-conjugated heterocyclic mesomeric betaines, where aromaticity is influenced by π-electron-donating and -withdrawing substituents, demonstrate how DFT can reveal changes in aromatic character and molecular planarity acs.orgacs.org. While HOMA is a geometry-based index, other methods like NICS (Nucleus-Independent Chemical Shift) also provide insights into aromaticity based on magnetic properties cdnsciencepub.com.

Semi-Empirical Molecular Orbital Methods for Modeling Derivatives

Semi-empirical molecular orbital methods offer a computationally less intensive alternative to ab initio or full DFT calculations, making them suitable for modeling larger systems or a series of derivatives researchgate.netacs.org. These methods incorporate experimental data into their theoretical framework, balancing computational cost with reasonable accuracy. For this compound and its derivatives, semi-empirical methods can be employed to explore structural and electronic properties, particularly when investigating a wide range of substituted compounds.

For instance, semi-empirical molecular orbital methods have been utilized to model anthracene-9,10-dione derivatives, with methods like AM1, PM3, and MNDO being compared for their ability to reproduce experimental data . While these methods provide reasonable structures, their accuracy can be sensitive to the chosen parameters and the specific functionalities involved liverpool.ac.uk. They are particularly useful for initial screening and understanding general trends in electronic properties and reactivity across a series of related compounds liverpool.ac.uk.

Molecular Mechanics Calculations (e.g., MM2) for Conformation Analysis

Molecular Mechanics (MM) calculations, such as those employing the MM2 force field, are classical mechanics-based methods primarily used for conformational analysis and predicting molecular geometries acs.orgnih.gov. Unlike quantum mechanical methods, MM force fields treat atoms as point masses and bonds as springs, using empirical parameters to describe the potential energy of a system nih.gov. This approach is significantly faster than quantum mechanical methods, allowing for the study of larger molecules and conformational landscapes.

For this compound, MM2 calculations can be used to identify stable conformers and analyze the flexibility of the molecule, particularly concerning the orientation of the hydroxyl groups relative to the anthracene core. While direct studies on this compound using MM2 for conformation analysis were not explicitly detailed in the provided search results, molecular mechanics and molecular dynamics calculations are broadly applied to determine molecular conformations and explore energy barriers between different arrangements in anthracene derivatives and other organic molecules researchgate.net. These methods are valuable for understanding how steric hindrance and intramolecular interactions influence the preferred three-dimensional structure of the molecule researchgate.net.

Studies on Non-Covalent Interactions (NCI) and Van der Waals Forces

Non-covalent interactions (NCIs), including van der Waals forces, hydrogen bonds, and π-stacking, are crucial in determining the supramolecular arrangement, stability, and reactivity of molecules in condensed phases and biological systems scielo.org.mxrsc.orgcore.ac.uknih.gov. For this compound, these interactions play a significant role in its crystal packing, solubility, and potential interactions with other molecules.

Theoretical Vibrational Analyses

Theoretical vibrational analyses of this compound and its related compounds are instrumental in understanding their molecular dynamics and confirming structural assignments. These studies typically utilize Density Functional Theory (DFT) with various basis sets, such as B3LYP/6-31G* or B3LYP/6-311++G(d,p), which have demonstrated reliability in predicting fundamental vibrational frequencies for polycyclic aromatic hydrocarbons and their derivatives. researchgate.netlookchemmall.com

While specific comprehensive theoretical vibrational spectra for this compound are not extensively detailed in general literature, experimental observations provide key data points that theoretical models aim to reproduce and interpret. For instance, in studies involving this compound, characteristic vibrational bands have been identified, particularly those related to the C arom–O stretching vibrations. Under nitrogen (N₂) saturated conditions, a prominent band at 1066 cm⁻¹ has been observed, indicative of the C arom–O stretching in the this compound structure. Upon exposure to carbon dioxide (CO₂), shifts in these vibrational modes occur, with two distinct bands appearing at 1051 cm⁻¹ and 1018 cm⁻¹, suggesting the formation of C arom–O single bonds. These shifts to lower frequencies are attributed to larger molecular moieties formed upon interaction with CO₂.

Theoretical calculations complement these experimental findings by providing detailed assignments of vibrational modes, allowing for a deeper understanding of the bond strengths, molecular conformations, and intermolecular interactions within the compound. The accuracy of these computational predictions often shows good agreement with experimental data, with reported average errors for similar anthracene derivatives being around 10.39 cm⁻¹. researchgate.net

Table 1: Experimental Vibrational Bands of this compound

ConditionWavenumber (cm⁻¹)Assignment/Observation
N₂ saturated1066C arom–O stretching vibration
CO₂ saturated1051, 1018C arom–O single bond formation

Electron Excitation Analysis

Electron excitation analysis is crucial for understanding the optical properties and electronic transitions of this compound. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for extracting electronic excited state energies and predicting optical absorption spectra for large molecules. uci.edursc.org This method allows for the calculation of vertical excitation energies, oscillator strengths, and the character of electronic transitions, providing insights into how the molecule absorbs and emits light.

DFT calculations are routinely employed to model the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps, as well as charge distribution within this compound. These frontier molecular orbitals are fundamental to understanding the molecule's chemical stability, reactivity, and its propensity for electron excitation. researchgate.net The π-conjugated system of this compound plays a significant role in its electronic properties, influencing its absorption spectrum. mdpi.com

Experimentally, this compound species have been shown to exhibit strong absorption bands in the UV-Vis region. For instance, under N₂ saturated conditions, three prominent absorption bands have been observed at 390 nm, 416 nm, and 460 nm. These bands are typically correlated with differently protonated forms of this compound in aqueous environments. The positions and intensities of these absorption bands are influenced by the degree of conjugation and the presence of substituents on the anthracene core. mdpi.complos.org While TD-DFT and other high-level ab initio methods like MS-CASPT2/CASSCF have been used to investigate the electronic absorption spectra of related compounds, such as anthracene-9,10-endoperoxide, predicting specific singlet and triplet excited states and their character (e.g., S₁ at 3.85 eV with π(OO)σ(OO) character), nih.gov similar detailed theoretical analyses for this compound itself would aim to elucidate the nature of its electronic transitions.

Table 2: Experimental UV-Vis Absorption Bands of this compound

ConditionAbsorption Bands (nm)Correlation/Observation
N₂ saturated390, 416, 460Differently protonated species

Understanding Electron and Energy Transfer Processes

The understanding of electron and energy transfer processes involving this compound is critical for its applications in various fields, including photocatalysis and redox chemistry. The π-conjugated system inherent to this compound facilitates efficient electron transfer, which enhances its photocatalytic efficiency compared to less conjugated dihydroxybenzenes. This property makes it a valuable redox-active intermediate.

Computational studies, often employing DFT, are used to model the HOMO-LUMO gaps and charge distributions, which are key indicators of a molecule's ability to participate in electron transfer reactions. researchgate.net A lower HOMO-LUMO gap generally suggests easier electron transfer.

The electron transfer reduction mechanism of anthracene derivatives, including the formation of 9,10-dihydroxyanthracene (a form of this compound), has been extensively investigated. Studies on anthracene endoperoxides, for example, reveal that they undergo a dissociative electron transfer (ET) reduction of the O-O bond, leading to the formation of distonic radical anions. nih.gov This process is characterized by thermochemical parameters such as standard potentials (E°) and activation energies (ΔG°‡). nih.gov The products of these electron transfer reactions are dependent on the reduction mode (heterogeneous or homogeneous) and the electrode potential or standard potential of the donor. nih.gov

In electrochemical reduction processes, this compound can adsorb onto electrode surfaces (e.g., platinum cathodes), accept electrons to form a radical anion, undergo sequential protonation, and then desorb as a fully reduced product. This proton-coupled electron transfer (PCET) mechanism is fundamental to its behavior in electrochemical systems.

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) or Triplet Energy Transfer (TET), are also relevant to anthracene systems. While specific studies on TET directly involving this compound as a sensitizer (B1316253) or acceptor are less common in the provided search results, the anthracene core is well-known for its ability to participate in such processes. For instance, anthracene and its derivatives have been studied for their triplet energy transfer to other molecules, exhibiting Förster-type mechanisms with calculated rate constants and critical transfer distances. rsc.org Furthermore, anthracene derivatives can act as photosensitizers, transferring energy to ground-state oxygen to produce singlet oxygen, a process with implications in photodynamic therapy. fu-berlin.de These principles of electron and energy transfer are broadly applicable to this compound due to its core structure.

Photophysical and Photochemical Investigations of Anthracene 9,10 Diol

Intrinsic Photophysics of Anthracene-9,10-diol and its Derivatives

The intrinsic photophysical properties of this compound and its derivatives are primarily governed by their extended aromatic and conjugated π-electron systems. Anthracene (B1667546) derivatives, in general, are known for their interesting photochemical and photophysical characteristics, including their intrinsic luminescent properties mdpi.combeilstein-journals.org. A deep understanding of their interaction with light, encompassing mechanisms of emission (fluorescence or phosphorescence) and quenching, is crucial for designing compounds with precise properties for specific applications mdpi.com.

While detailed quantitative data specifically for the intrinsic photophysics of this compound (e.g., absorption maxima, quantum yields, lifetimes) are not consistently presented in the provided search results, the broader class of anthracene derivatives typically exhibits characteristic UV-Vis absorption bands in the range of 300 nm to 400 nm, originating from the anthracene skeleton rsc.org. Their fluorescence spectra often show vibronically-structured emission bands, typically in the blue region of the visible spectrum, with fluorescence maximum wavelengths around 415-440 nm, attributable to monomer emission rsc.orgacs.org. The photophysical properties can be significantly influenced by substituents and their positions on the anthracene nucleus, which can lead to shifts in absorption and emission spectra and changes in quantum yields mdpi.comacs.orgbeilstein-journals.org.

Fluorescence Properties and Applications in Sensing and Imaging

The notable fluorescence properties of this compound and its related compounds make them valuable for various applications, particularly in sensing and imaging. Anthracene-based building blocks are widely recognized for their inherent luminescence mdpi.com. For instance, 9,10-diphenylanthracene (B110198) (DPA) and its derivatives are extensively utilized in industrial applications due to their excellent luminescence, serving as sensitizers in chemiluminescent reactions and providing the blue glow in glowsticks and organic light-emitting diodes (OLEDs) beilstein-journals.orgmdpi.com.

Anthracene derivatives have been explored as fluorescent sensors. For example, anthracene-(aminomethyl)phenylboronic acid ester-immobilized glass substrates have been developed as fluorescent sensing materials based on photo-induced electron transfer (PET) for the detection and visualization of water rsc.org. These materials exhibit a reversible fluorescence off–on switching mechanism, showing a significant change in fluorescence intensity during dry–wet processes, enabling the detection and quantification of trace amounts of water in various solvents rsc.org. Similarly, di-boronic acid-based chemical glucose sensors have been designed utilizing anthracene-9,10-dialdehyde as a precursor, leveraging the boronic acid-diol recognition for glucose selectivity acs.org.

The fluorescence emission of anthracene derivatives is often characterized by a maximum wavelength (λflmax) in the blue region, typically around 415-440 nm, consistent with π* to π transitions rsc.orgacs.orgmdpi.com.

Table 1: Representative Fluorescence Properties of Anthracene-based Compounds (in acetonitrile)

CompoundExcitation Wavelength (nm)Emission Wavelength (λmax, nm)
DPA374435
4-(10-phenyl-9-anthracenyl)-1,2-benzenediol (Compound 2)374435
Anthracene-aminomethylphenylboronic acid ester (KT-2)300-400~415-420

Photodynamic Therapy Applications via Reactive Oxygen Species Generation

Anthracene derivatives, including those related to this compound, play a role in photodynamic therapy (PDT) through the generation of reactive oxygen species (ROS). PDT is a non-invasive cancer treatment that relies on photosensitizers, light, and oxygen to produce toxic ROS, leading to tumor cell death rsc.orgrsc.org.

Upon light absorption, polycyclic aromatic hydrocarbons (PAHs) can transition to a reactive singlet excited state, and then via intersystem crossing, to a longer-lived triplet state. From this triplet state, they can transfer energy or electrons to ground-state triplet oxygen (³O₂) to form various ROS, including singlet oxygen (¹O₂) and hydroxyl radicals (•OH) acs.org. Singlet oxygen is particularly implicated as a key intermediary species leading to cell death in Type II PDT reactions rsc.org.

An interesting application involves the reduction of anthraquinone (B42736) to its diol form. For instance, an iridium(III) anthraquinone complex (Ir₄) can be reduced to an anthracene diol (Ir₄-red) in hypoxic tumor microenvironments by overexpressed reductase. This Ir₄-red form can then generate carbon radicals (C•) under two-photon excitation (730 nm), exhibiting dual functions in bioimaging and therapy rsc.org. This highlights the potential of anthracene diol structures as activatable photosensitizers for targeted ROS generation in specific biological contexts. Studies have also shown that anthracene derivatives can serve as acceptors for singlet molecular oxygen nsf.gov.

Photocatalytic Activity of this compound

The redox-active nature of this compound and related compounds contributes to their photocatalytic activity, particularly in the production of hydrogen peroxide and the degradation of environmental pollutants.

Role as a Redox-Active Intermediate in H₂O₂ Production

This compound can function as a redox-active intermediate in the photocatalytic production of hydrogen peroxide (H₂O₂). The industrial production of H₂O₂ primarily relies on the anthraquinone process, which involves the hydrogenation of an anthraquinone to its dihydroanthraquinone form, followed by oxidation with oxygen to regenerate the anthraquinone and produce H₂O₂ researchgate.netresearchgate.net.

Mechanistic studies involving anthracene derivatives have shown that photocatalysts in an excited state can oxidize anthracene, generating anthracene radical cations. Subsequently, the reduced photocatalyst interacts with molecular oxygen, leading to the generation of superoxide (B77818) anion (O₂•⁻) and the restoration of the catalytic cycle mdpi.com. A direct reaction between the superoxide anion and the anthracene radical cation can result in the formation of an epidioxyanthracene intermediate, which is then further oxidized to quinone by the excited photocatalyst, yielding hydrogen peroxide mdpi.com. This process demonstrates the crucial role of anthracene-diol-like structures or their precursors in the photocatalytic cycle for H₂O₂ generation.

Involvement in Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons

Photocatalytic degradation is a highly promising and environmentally friendly method for the deactivation of polycyclic aromatic hydrocarbons (PAHs), which are hazardous environmental pollutants functmaterials.org.uaresearchgate.net. Anthracene itself, being a PAH, can undergo photodegradation researchgate.netresearchgate.net.

While specific studies directly detailing this compound's role as a photocatalyst for PAH degradation are not explicitly detailed in the provided search results, the broader context of photocatalytic degradation of PAHs is well-established. Various semiconductor materials, such as modified oxides of titanium, zinc, and cerium dioxide nanoparticles, are employed as photocatalysts under UV light conditions to degrade PAHs like anthracene and fluorene (B118485) functmaterials.org.uaresearchgate.netresearchgate.net. The degradation process often follows pseudo-second-order kinetics researchgate.net. The ability of anthracene derivatives to generate reactive oxygen species upon irradiation suggests their potential, or the potential of systems incorporating them, in facilitating the oxidative degradation of other organic pollutants.

Ultrafast Photoinduced Reactions and Competing Photoreaction Channels

The study of ultrafast photoinduced reactions in this compound and related compounds provides critical insights into their excited-state dynamics and competing photoreaction channels. Femtosecond UV pump – supercontinuum probe transient absorption spectroscopy has revealed the ultrafast timescales of competing primary photoreactions in related aromatic endoperoxides, such as anthracene-9,10-endoperoxide fu-berlin.de. In these systems, two primary reaction channels can compete upon photoexcitation: cycloreversion, which generates the parent hydrocarbon and molecular oxygen, and homolytic cleavage of the endoperoxide bond, forming a biradical intermediate fu-berlin.de. Photoproducts can be formed within picoseconds, with vibrational excess energy dissipated on timescales of 18–21 ps fu-berlin.de.

Beyond endoperoxides, ultrafast photoactivation of C-H bonds has been demonstrated in water-soluble nanocages encapsulating electron-rich aromatic hydrocarbons like 9-methylanthracene. Visible-light excitation triggers an ultrafast C-H bond cleavage (within ~10 to 400 ps) through a cage-assisted and solvent water-assisted proton-coupled electron transfer (PCET) reaction, leading to the generation of long-lived neutral benzylic radicals researchgate.net. This highlights that photoinduced electron transfer processes can occur rapidly, even in complex environments, and can be influenced by the surrounding molecular architecture researchgate.netacs.org.

These ultrafast processes underscore the complex interplay of electronic and vibrational dynamics that dictate the fate of photoexcited this compound and its derivatives, influencing their efficiency in various photochemical applications.

Cycloreversion and Singlet Oxygen Generation

Cycloreversion is a prominent photochemical pathway primarily observed for anthracene-9,10-endoperoxide (APO), a cyclic peroxide formed from the reaction of anthracene with singlet oxygen. fishersci.sewikipedia.orgfishersci.com Upon photoexcitation, APO undergoes a cycloreversion reaction, leading to the generation of the parent hydrocarbon, anthracene, and molecular oxygen in its singlet excited state (¹O₂). fishersci.selabsolu.ca This process is a crucial mechanism for the release of singlet oxygen from chemical sources. fishersci.sefishersci.com

Investigations into the photochemistry of anthracene-9,10-endoperoxide reveal that cycloreversion can occur on ultrafast timescales. For instance, excitation of APO at 282 nm results in the generation of singlet oxygen and vibrationally excited anthracene in its singlet electronic ground state, with a quantum yield of approximately 25%. labsolu.ca The formation of hot anthracene occurs within 3 picoseconds, followed by cooling with an 18 picosecond time constant. labsolu.ca

While this compound does not undergo cycloreversion to produce singlet oxygen, it is intrinsically linked to this photochemistry as a derivative of anthracene. Anthracene itself is the product of APO cycloreversion, and anthracene derivatives can also act as singlet oxygen acceptors. nih.gov

Table 1: Photochemical Parameters for Anthracene-9,10-endoperoxide Cycloreversion

ParameterValue (Anthracene-9,10-endoperoxide)Reference
Singlet Oxygen Quantum Yield~25% (at 282 nm excitation) labsolu.ca
Hot Anthracene Formation Time< 3 ps labsolu.ca
Anthracene Cooling Time18 ps labsolu.ca

Homolytic O-O Cleavage and Biradical Intermediate Formation

In addition to cycloreversion, homolytic O-O cleavage represents another significant photochemical pathway observed in anthracene-9,10-endoperoxide (APO). fishersci.selabsolu.ca This reaction involves the breaking of the peroxide bond between the two oxygen atoms, leading to the formation of a biradical intermediate. fishersci.se This biradical intermediate can subsequently undergo further rearrangements or decomposition to yield stable products, such as diepoxide (DE). fishersci.selabsolu.ca

Studies on APO have shown that the homolytic O-O cleavage pathway generates a biradical that converts into an electronically excited diepoxide. labsolu.ca Experimental data indicate a time constant of approximately 1.5 picoseconds for the biradical decay and diepoxide formation. labsolu.ca Cooling of the diepoxide in its electronically excited state occurs with a time constant of about 21 picoseconds. labsolu.ca

This compound is not a direct reactant in this homolytic O-O cleavage; however, it can be a product of the electron transfer reduction of anthracene endoperoxides, where O-O bond cleavage leads to various reaction pathways, including diol formation. This highlights the intricate relationship between this compound and the photochemical intermediates and products derived from its endoperoxide counterpart.

Table 2: Photochemical Parameters for Anthracene-9,10-endoperoxide O-O Cleavage

ParameterValue (Anthracene-9,10-endoperoxide)Reference
Biradical Decay & DE Formation~1.5 ps labsolu.ca
DE Cooling Time (excited state)~21 ps labsolu.ca

Temperature and Solvent Effects on Photochemical Pathways

Temperature and solvent conditions play a critical role in influencing the photochemical pathways of anthracene derivatives, particularly the competition between cycloreversion and O-O cleavage in anthracene-9,10-endoperoxide. fishersci.selabsolu.ca The favored reaction channel can depend on factors such as excitation wavelength and environmental conditions. fishersci.se

While direct photochemical pathways like cycloreversion and O-O cleavage are characteristic of anthracene-9,10-endoperoxide, the photophysics of this compound itself are also sensitive to its environment. Investigations into 9,10-anthracenediol in solution and sequestered within xerogels have shown that the compound senses and reports from a distribution of microenvironments. epa.gov The distribution's mean values are similar, but the variance is statistically greater in certain doped xerogels compared to 9,10-anthracenediol-doped xerogels. epa.gov This behavior is attributed to heterogeneity and electron and energy transfer processes, which are controlled by differences in the position and orientation of the anthracene moiety at the pore surface. epa.gov

Solvent polarity can also influence the kinetics of reactions involving anthracene derivatives, such as their reactivity with singlet oxygen. These observations underscore the importance of environmental factors in modulating both the photochemical reactivity of related anthracene species and the intrinsic photophysical behavior of this compound.

Electrochemical Studies of Anthracene 9,10 Diol

Redox Behavior and Electro-Oxidation Processes

Anthracene-9,10-diol is intrinsically linked to the redox chemistry of anthracene-9,10-dione (anthraquinone), from which it is typically synthesized via reduction fishersci.atnih.gov. The compound exhibits enhanced stability due to its 14 π-electrons, a higher degree of conjugation compared to the 12 π-electrons in anthraquinone (B42736) nih.gov.

The electrochemical interconversion between anthraquinone and this compound is a key aspect of its redox behavior. Anthraquinone can undergo electrochemical reduction to form this compound nih.govfishersci.ca. This reduction process is characterized by a quasi-reversible reduction feature observed at approximately -0.80 V versus Ag/AgCl under nitrogen-saturated conditions nih.govwikipedia.orgfishersci.com. Conversely, this compound can be electrochemically oxidized back to anthraquinone nih.gov. The mechanism of electrochemical reduction often involves proton-coupled electron transfer (PCET) fishersci.ca. Specifically, cathodic reduction entails the adsorption of this compound onto an electrode surface (e.g., platinum), followed by electron acceptance to generate a radical anion fishersci.ca. Subsequent sequential protonation by the electrolyte saturates the 1,4-positions, leading to the desorption of the fully reduced product into the solution phase fishersci.ca.

Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is a primary technique employed to investigate the electrochemical properties of this compound and its related quinone species. CV studies of anthraquinone show a quasi-reversible reduction feature at -0.80 V (vs. Ag/AgCl) under nitrogen-saturated conditions, which is consistent with the homogeneous reduction to this compound nih.govwikipedia.orgfishersci.com. This reduction is often accompanied by a color change in the solution, for instance, from the initial anthraquinone to a red-orange color indicative of the soluble this compound species upon electrochemical reduction under N₂ conditions nih.govwikipedia.org. CV is also utilized to characterize modified electrodes, revealing electron mediating behavior and distinct oxidation peaks for various analytes nih.gov.

Applications in Electrochemical Devices

The reversible redox nature of this compound and its parent compound, anthraquinone, makes them valuable for various electrochemical applications.

Cathode Materials in Metal-ion Batteries (e.g., Mg-ion batteries)

Organic compounds, particularly quinones like anthraquinone (AQ) and its derivatives, are considered promising cathode materials for multivalent batteries, including magnesium-ion (Mg-ion) batteries wikipedia.orgfishersci.ca. The electrochemical mechanism of AQ as a cathode material in Mg battery systems has been confirmed through the synthesis of magnesium anthracene-9,10-bis(olate), which represents the discharged form of the AQ moiety wikipedia.orgfishersci.ca.

In lithium-ion (Li-ion) batteries, anthraquinone exhibits an electrochemical redox potential of approximately 2.2 V wikipedia.org. When comparing different quinone-based materials in Mg(TFSI)₂-2MgCl₂ electrolyte, 1,4-naphthoquinone (B94277) (NQ) and 1,4-benzoquinone (B44022) (BQ) demonstrate higher potentials than anthraquinone by 0.2 V and 0.5 V, respectively wikipedia.orgfishersci.ca. Furthermore, a consistent potential upshift of 200 mV was observed for these organic compounds when transitioning from Mg(TFSI)₂-2MgCl₂ to MgCl₂-AlCl₃ electrolytes wikipedia.orgfishersci.ca. Despite their higher theoretical energy density due to lower molecular weights, increased solubility of NQ and BQ in electrolytes can lead to reduced long-term capacity retention, highlighting the need for developing polymer-based analogues wikipedia.orgfishersci.ca.

Table 1: Electrochemical Potentials of Quinone-Based Cathode Materials in Mg-ion Batteries

Cathode MaterialElectrolyte TypePotential vs. AQ (V) wikipedia.orgfishersci.ca
Anthraquinone (AQ)Mg(TFSI)₂-2MgCl₂Reference (0.0 V)
1,4-Naphthoquinone (NQ)Mg(TFSI)₂-2MgCl₂+0.2
1,4-Benzoquinone (BQ)Mg(TFSI)₂-2MgCl₂+0.5
All compoundsMgCl₂-AlCl₃ vs. Mg(TFSI)₂-2MgCl₂+0.2 (upshift)

CO₂ Capture and Release Mechanisms

This compound plays a role in the reversible electrochemical capture and release of carbon dioxide, a promising strategy for carbon capture and utilization nih.govfishersci.se. Carbonyl-bearing conjugated compounds like anthraquinone are particularly effective for this application nih.gov. Studies have shown that thin films of anthraquinone can achieve heterogeneous electrochemical CO₂ capture and release in aqueous solutions under ambient conditions nih.govwikipedia.orgfishersci.com.

The mechanism involves the electrochemical reduction of anthraquinone, which, under nitrogen-saturated conditions, forms soluble this compound species, indicated by a visual color change to red-orange nih.govwikipedia.org. When the system is saturated with CO₂, the electrochemical response of anthraquinone significantly diminishes, suggesting CO₂ binding to the reduced species nih.govwikipedia.org. Upon removal of unbound CO₂ and subsequent electrochemical oxidation, a small oxidation peak at +0.27 V (vs. Ag/AgCl) is observed, which is attributed to the release of captured CO₂ nih.gov. Anthraquinone films have demonstrated an impressive CO₂ uptake capacity, reaching up to 5.9 mmol CO₂ per gram of anthraquinone nih.govwikipedia.orgfishersci.com.

Infrared spectroscopy provides further insights into the mechanism: under N₂ conditions, a characteristic band at 1066 cm⁻¹ corresponds to the C-O stretching vibration in the this compound structure nih.govfishersci.com. Under CO₂ conditions, the appearance of bands at 1051 cm⁻¹ and 1018 cm⁻¹ indicates the formation of C-O single bonds within larger moieties, consistent with the binding of CO₂ to the oxygen atoms of the reduced quinone nih.govfishersci.com. This process is generally described by an ECEC (electron transfer - chemical reaction - electron transfer - chemical reaction) mechanism, where the quinone binds CO₂ under reducing conditions and releases it upon oxidation fishersci.se.

Table 2: CO₂ Capture Performance of Anthraquinone Films

ParameterValueReference
CO₂ Uptake Capacity5.9 mmol CO₂ gAQ⁻¹ nih.govwikipedia.orgfishersci.com
CO₂ Release Oxidation Potential+0.27 V vs. Ag/AgCl nih.gov

Influence of Substituents on Electrochemical Properties

The electrochemical properties of anthracene (B1667546) derivatives, including this compound, can be influenced by the nature and position of substituents on the anthracene core. Studies on 9,10-functionalized anthracene-based molecules have shown that while the choice of different phenyl derivatives at these positions can significantly impact thermal stability, it results in only minor (±0.10 eV) changes in their electrochemical behavior fishersci.sethegoodscentscompany.comcharchem.org. This suggests that the frontier molecular orbital energy levels, which govern electrochemical properties, are not drastically altered by these specific substitutions at the 9,10-positions fishersci.sethegoodscentscompany.com.

However, the arrangement of substituents can affect charge transport properties. For instance, 9,10-disubstituted anthracenes tend to adopt a more overlapped lamellar stacking arrangement compared to the herringbone stacking observed in 2,6-functionalized derivatives thegoodscentscompany.com. This lamellar structure is advantageous for enhancing charge mobility in organic thin-film transistors (OTFTs) thegoodscentscompany.com. For example, 9,10-diphenylanthracene (B110198) derivatives exhibit higher charge transport efficiency, which is attributed to their molecular arrangement, whereas this compound, due to its hydroxyl groups, may lack the extended π-conjugation necessary for similar charge transport characteristics nih.gov.

Biological and Biomedical Research on Anthracene 9,10 Diol

Development of Fluorescent Probes and Sensors in Biology

Anthracene-9,10-diol is recognized for its photophysical properties, making it a promising candidate for the development of fluorescent probes and sensors in biological contexts. smolecule.com The broader class of anthracene (B1667546) and its derivatives are extensively studied for their photophysical characteristics and have been utilized as molecular probes for the detection of various biological analytes, including pH, metal ions, and small organic molecules. researchgate.netnih.gov For instance, anthracene-containing fluorophores have been successfully imaged in polymer hosts, demonstrating their utility in sensing applications. researchgate.net The inherent fluorescence of anthracene derivatives can be leveraged to create responsive sensors that translate conformational changes in biological events into detectable optical signals, which is crucial for investigating nucleic acid structure, dynamics, and recognition. researchgate.net

Potential in Drug Development and Therapeutic Applications

Research efforts have explored the potential of this compound in the development of new drugs and for various therapeutic applications. smolecule.comafinechem.com Its inherent antioxidant properties contribute to its consideration as a candidate in drug development. smolecule.com Furthermore, this compound serves as a valuable precursor for the synthesis of diverse anthracene derivatives, many of which hold significance in medicinal chemistry. smolecule.comafinechem.com

Anticancer Properties and DNA Interaction

This compound has demonstrated potential in anticancer strategies, particularly through its involvement in photodynamic therapy (PDT). Upon light activation, the compound can generate reactive oxygen species (ROS), which are capable of inducing cytotoxic effects on cancer cells. Studies indicate that this compound exhibits a strong affinity for DNA binding and demonstrates high cytotoxicity.

Derivatives of the related anthracene-9,10-dione (anthraquinone) scaffold have been extensively investigated for their potent cytotoxic activity, often through intercalation with DNA. nih.govresearchgate.netsci-hub.senih.gov These interactions can interfere with DNA replication and induce apoptosis in cancer cells. ontosight.ai For example, aminoalkyl-functionalized anthracene-9,10-diones, such as the widely used anticancer drug mitoxantrone, are known to intercalate into double-helical DNA, highlighting the therapeutic relevance of this structural motif. sci-hub.senih.gov

The following table summarizes key biological activities observed for this compound compared to related compounds:

Compound NameAntioxidant ActivityPhotodynamic ActivityDNA Binding AffinityCytotoxicity
This compoundModerateHighStrongHigh
Anthraquinone (B42736)LowModerateModerateModerate
9-HydroxyanthraceneLowLowWeakLow

Antioxidant Properties and Biological Systems Effectiveness

This compound has been shown to possess antioxidant activity, which is vital for safeguarding biological systems against oxidative stress. smolecule.com Its capacity to scavenge reactive oxygen species (ROS) suggests its potential utility in mitigating cellular damage associated with various diseases. Another related compound, 1,4-dihydrothis compound, also exhibits antioxidant properties, further supporting the potential of this class of compounds in combating oxidative stress.

Neuroprotective and Antidepressant Potential of Derivatives (e.g., MAO-inhibition)

While direct studies on the neuroprotective and antidepressant potential of this compound derivatives are limited in the provided search results, significant research has focused on derivatives of its oxidized form, anthracene-9,10-dione (anthraquinone). These compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are critical targets in neurological and psychiatric disorders. researchgate.netresearchgate.net

MAO enzymes exist as two primary isoforms, MAO-A and MAO-B, each with distinct substrate specificities and roles. MAO-A is implicated in psychiatric conditions like depression, while MAO-B is associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. researchgate.netmdpi.com Natural anthraquinone derivatives, such as purpurin (B114267) and alizarin, have demonstrated effective and selective inhibition of MAO-A, with reported IC₅₀ values of 2.50 µM and 30.1 µM, respectively. researchgate.netresearchgate.net Synthetic anthracene-9,10-dione compounds have also been synthesized and evaluated, with some exhibiting significant MAO-B inhibitory effects. researchgate.netresearchgate.net The development of MAO inhibitors, such as L-deprenyl (selegiline), a selective MAO-B inhibitor, has shown neuroprotective effects and can delay the progression of disability in Parkinson's disease, highlighting the therapeutic relevance of MAO inhibition in neuroprotection. mdpi.comnih.gov These findings on anthraquinone derivatives suggest a broader potential for related anthracene scaffolds, including those derived from this compound, in addressing neurological and psychiatric conditions.

Interaction Studies with Biological Molecules

Studies on this compound's interactions with biological molecules are crucial for understanding its potential applications in medicinal chemistry. smolecule.com As previously noted, the compound demonstrates strong DNA binding affinity. More broadly, polycyclic aromatic hydrocarbon (PAH) derivatives, including those structurally related to anthracene, are known to interact with various biological molecules, such as DNA and proteins like human serum albumin (HSA). bibliotekanauki.pl While some studies indicate that unsubstituted anthracene and anthraquinone may not bind significantly to albumin, dihydroxyanthraquinones have shown high affinity, suggesting that the presence and position of hydroxyl groups can influence binding characteristics. bibliotekanauki.pl The formation of PAH-DNA adducts can lead to mutations and contribute to carcinogenesis. bibliotekanauki.pl

Considerations for Biological and Medical Applications

When considering this compound for biological and medical applications, several factors warrant attention. The safety profile of the compound in therapeutic contexts is an important area of ongoing consideration. General concerns associated with polycyclic aromatic hydrocarbons (PAHs), which include anthracene derivatives, relate to their potential persistence in the environment and their capacity to exert toxic effects on living organisms. ontosight.ai

In the pursuit of safer alternatives for medical applications, hydrogenated derivatives of this compound have been explored. For instance, tetradecahydroanthracene (B239287) (TDHA)-based polymers, derived from hydrogenated this compound, are being investigated as substitutes for bisphenol A (BPA)-based polymers in consumer products and medical devices. These TDHA-based materials are designed to be non-endocrine disruptive and less toxic, indicating a broader effort to develop biocompatible materials from anthracene-derived scaffolds for medical uses. google.com

Materials Science Applications of Anthracene 9,10 Diol and Its Derivatives

Precursor for Synthesis of Various Anthracene (B1667546) Derivatives for Materials

Anthracene-9,10-diol is a key intermediate in the synthesis of a wide array of functionalized anthracene derivatives, which are vital in various areas of materials science, including photophysics and photochemistry. nih.govfishersci.caalibaba.com The compound is typically synthesized through the reduction of anthracene-9,10-dione (anthraquinone) using methods such as electrochemical or chemical reduction. nih.gov This conversion increases the π-electron conjugation from 12 π-electrons in the dione (B5365651) to 14 π-electrons in the diol, contributing to enhanced stability due to extended aromaticity. nih.gov The hydroxyl groups in this compound facilitate further derivatization, allowing for the tuning of properties such as solubility and reactivity, which are critical for diverse material applications. nih.gov

Use in Organic Electronic Materials and Devices

This compound and its derivatives are extensively explored for their utility in organic electronic materials and devices. The extended π-system of this compound contributes to stabilizing charge-separated states, making it suitable for applications in organic electronics. nih.gov Anthracene-based semiconductors, including derivatives of this compound, are particularly attractive due to their inherent air stability, planarity, potential for strong intermolecular interactions, and favorable frontier molecular orbital energy levels. metabolomicsworkbench.org

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are widely investigated as blue-light-emitting materials in OLEDs, owing to their excellent photoluminescence (PL) and electroluminescence (EL) properties. thermofisher.comfishersci.ca Derivatives such as 9,10-diphenylanthracene (B110198) (DPA) are notable for their high fluorescence quantum efficiency in dilute solutions and strong fluorescence in the solid state, making them effective emitters in OLED devices for enhancing efficiency and color purity. thermofisher.comfishersci.ca However, challenges like crystallization in the solid state for some derivatives, which can compromise film homogeneity and device stability, are addressed by designing materials with high glass transition temperatures (Tg) to form stable amorphous films. thermofisher.comfishersci.ca

Organic Field-Effect Transistors (OFETs)

Anthracene derivatives have been successfully employed as organic semiconductors in OFET devices. metabolomicsworkbench.orguni.lu Research focuses on synthesizing novel 9,10-anthracene-based molecules and characterizing their optical, electrochemical, and thermal properties to establish structure-property-mobility relationships for these semiconductors. metabolomicsworkbench.org Functionalization at the 9,10-positions of anthracene has been shown to be an effective strategy for tuning the thermal stability of the material, while having minimal impact on optical properties and solid-state arrangement. metabolomicsworkbench.org This tunability is crucial for optimizing the performance and stability of OFETs.

Organic Semiconductor Materials

This compound and its derivatives are utilized in the development of organic semiconductor materials for various electronic devices. fishersci.ca The modification of the anthracene core with hydroxyl groups, as seen in this compound, introduces polar characteristics that can influence solubility and reactivity, while further modifications, such as hydrogenation (e.g., in 1,4-dihydrothis compound), affect electron distribution, impacting optical and electrical properties. plos.org These compounds are considered candidates for use in OLEDs, organic photovoltaics (OPVs), and other electronic devices due to their unique optical and electrical characteristics. plos.org

Photoinitiators in Polymerization Reactions

This compound is recognized for its application as a photoinitiator in polymerization reactions. nih.gov More broadly, anthracene derivatives serve as effective sensitizers for UV-LED cured systems, finding utility in both free radical and cationic polymerization processes. uni.lusigmaaldrich.com For instance, 9,10-dibutoxyanthracene (B1632443) (DBA) is commonly employed as an electron transfer sensitizer (B1316253) in photopolymerization due to its favorable optical properties, absorbing light in the 360–400 nm range, which matches the wavelengths emitted by near-UV light-emitting diodes. uni.lusigmaaldrich.com By combining anthracene derivatives with various free radical photoinitiators, a significant increase in reaction rate and/or conversion can be achieved, expanding the range of viable photoinitiator options for UV-LED cured formulations. uni.lu The mechanism often involves the formation of an endoperoxide species upon reaction with oxygen, which can then undergo photochemical or thermal decomposition to generate radicals capable of initiating polymerization. sigmaaldrich.com

Development of Novel Polymers with Unique Properties

Anthracene derivatives play a crucial role in the development of novel polymers with unique properties. uni.lu The inherent properties of anthracene, such as its tunable luminescence, energy and charge transfer capabilities, and distinctive photo- and thermoreversible dimerization properties, make it valuable in polymer science. For example, 9,10-bis(methacryloyloxymethyl)anthracene (BMA), a methacrylic derivative of anthracene, has been used to synthesize porous copolymers. These copolymers exhibit desirable properties such as thermal stability (up to 307 °C) and fluorescence under UV radiation, making them suitable for applications in adsorption techniques and as precursors for thermally resistant fluorescent sensors. The ability of anthracene molecules to photodimerize under UV irradiation and revert back to their original state either thermally or by irradiation with different wavelengths allows for the creation of reversible polymer networks and self-healing materials.

Due to the nature of the available search results, specific quantitative data suitable for interactive data tables (e.g., detailed performance metrics of devices or precise polymerization rates under varying conditions) were not consistently provided in a format that could be extracted and presented as such.

Q & A

Q. What are the common synthetic routes for anthracene-9,10-diol, and how do electronic structure changes influence its stability?

this compound is typically synthesized via the reduction of anthracene-9,10-dione using protons (H⁺) and electrons (e⁻). The reaction increases π-electron conjugation from 12 π-electrons in the dione to 14 π-electrons in the diol, enhancing stability due to extended aromaticity . Methodologically, controlled electrochemical or chemical reduction under inert atmospheres is recommended to avoid side reactions.

Q. How can this compound be identified and quantified in environmental or reaction samples?

Liquid chromatography-mass spectrometry (LC-MS) is effective for identification, as demonstrated in photocatalytic degradation studies where this compound (m/z=210.1) was detected as an intermediate . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) further validate structural details, such as hydroxyl group positioning and molecular weight .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include using personal protective equipment (PPE) like nitrile gloves and safety goggles, ensuring proper ventilation, and avoiding dust formation. In case of skin contact, wash thoroughly with soap and water, and seek medical advice if irritation persists .

Q. What role does this compound play in photocatalytic hydrogen peroxide (H₂O₂) generation?

this compound acts as a redox-active intermediate in visible-light-driven H₂O₂ production. Its π-conjugated system facilitates electron transfer, enhancing photocatalytic efficiency compared to simpler dihydroxybenzenes like 1,4-dihydroxybenzene .

Advanced Research Questions

Q. How do experimental parameters optimize the photocatalytic degradation of this compound?

Optimal degradation (e.g., >90% in 200 mins) requires neutral pH, 10 mg/L catalyst loading (e.g., Cu-doped ZnO), and UV/visible light exposure. LC-MS monitors intermediates like 4,9-dihydroanthracen-9,10-dione (m/z=210.1) and phthalic acid (m/z=166), ensuring complete mineralization .

Q. What mechanistic pathways explain hydroxyl radical-mediated transformation of this compound?

Hydroxyl radicals (•OH) attack the 9,10-positions of anthracene, forming the diol intermediate. Subsequent oxidation produces quinone derivatives (e.g., 4,9-dihydroanthracen-9,10-dione), which degrade into smaller acids (e.g., oxalic acid) via C–C bond cleavage . Radical trapping experiments with ESR spectroscopy can validate these pathways.

Q. How does π-conjugation in this compound influence its redox behavior in electron-transfer processes?

The extended π-system stabilizes charge-separated states, enabling applications in organic electronics. Cyclic voltammetry reveals two reversible redox peaks at −1.2 V and −1.5 V (vs. Ag/AgCl), corresponding to sequential electron transfers .

Q. What computational methods predict the electronic properties of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. These predict reactivity trends, such as preferential hydroxylation at the 9,10-positions, aligning with experimental LC-MS data .

Q. How can this compound derivatives be tailored for bioimaging applications?

Substituents like amino or chloro groups (e.g., 1,4-diamino-6-chloro derivatives) enhance fluorescence quantum yields. Schiff base formation with aldehydes introduces tunable emission wavelengths, suitable for cellular imaging .

Q. What strategies differentiate this compound from its oxidized/reduced derivatives analytically?

Combining thin-layer chromatography (TLC) with UV-Vis spectroscopy distinguishes diols (λmax ~350 nm) from diones (λmax ~250 nm). IR spectroscopy further identifies hydroxyl stretches (νOH ~3200 cm⁻¹) absent in oxidized forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.